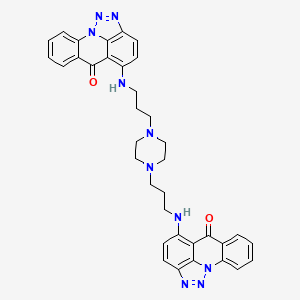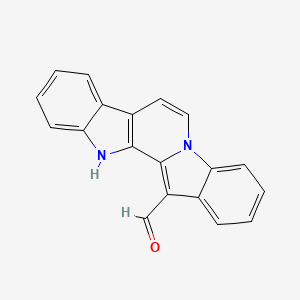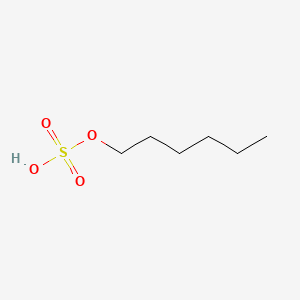
Monohexyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monohexyl sulfate is a natural product found in Aplidium turbinatum with data available.
Scientific Research Applications
1. Chromatography and Analytical Techniques
Monohexyl sulfate, as part of the hydroxychloroquine sulfate compound, has been utilized in chromatography and analytical techniques. A study by Dongala et al. (2021) focused on developing a reverse-phase high-performance liquid chromatography (RP-HPLC) method for estimating hydroxychloroquine sulfate tablets. This method is validated as per International Conference on Harmonization (ICH) guidelines, showcasing monohexyl sulfate's role in analytical chemistry.
2. Pharmacological Comparisons in Clinical Trials
Monohexyl sulfate, within hydroxychloroquine sulfate, has been compared to other treatments in clinical trials. A study by Chopra et al. (2012) evaluated the efficacy of hydroxychloroquine sulfate against standardized Ayurvedic formulations in treating rheumatoid arthritis. This highlights its use in comparative pharmacological studies.
3. Emerging Drug Synthesis
Research by Correia-da-Silva et al. (2014) discusses the synthesis of sulfated small molecules like monohexyl sulfate for potential drug development. Their study emphasizes the role of sulfated compounds in creating new pharmaceuticals, particularly as anticoagulant and antiviral agents.
4. Environmental and Ecological Applications
A study on the removal of persistent organic contaminants by electrochemically activated sulfate, including monohexyl sulfate, was conducted by Farhat et al. (2015). This research highlights its application in environmental science, particularly in the degradation of contaminants.
5. Antioxidant and Cellular Protection Research
Monohexyl sulfate's derivatives, such as hydroxytyrosol and tyrosol sulfate metabolites, have been shown to protect against oxidative stress in cells. Atzeri et al. (2016) studied their antioxidant activity in countering the effects of oxidized cholesterol in intestinal cells, indicating its potential in cellular protection research.
6. Biological Material Modification and Biomedical Applications
Sulfated chitin and chitosan, related to monohexyl sulfate, have been studied for their potential in biomedical applications. According to Jayakumar et al. (2007), these modified natural polymers show promise in areas like drug delivery systems, blood compatibility, and antibacterial applications.
7. Potential Role in Chronic Disease Pathogenesis
Research has also explored the role of sulfate metabolites, similar to monohexyl sulfate, in chronic diseases. For example, Tumur et al. (2010) investigated indoxyl sulfate, a uremic toxin, and its effects on cardiovascular disease in chronic kidney disease, providing insights into the potential pathological roles of sulfate compounds.
properties
CAS RN |
3233-49-6 |
|---|---|
Product Name |
Monohexyl sulfate |
Molecular Formula |
C6H14O4S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
hexyl hydrogen sulfate |
InChI |
InChI=1S/C6H14O4S/c1-2-3-4-5-6-10-11(7,8)9/h2-6H2,1H3,(H,7,8,9) |
InChI Key |
IDUWTCGPAPTSFB-UHFFFAOYSA-N |
SMILES |
CCCCCCOS(=O)(=O)O |
Canonical SMILES |
CCCCCCOS(=O)(=O)O |
synonyms |
sodium hexyl sulfate sulfuric acid monohexyl este |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-thiophen-2-yl-1,2,4-triazole](/img/structure/B1206029.png)
![3-methyl-N-(1-propyl-3-pyrazolo[3,4-b]quinolinyl)butanamide](/img/structure/B1206030.png)
![2-hydroxy-N-[(1-methyl-2-oxo-3-indolylidene)amino]benzamide](/img/structure/B1206031.png)
![4-methyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B1206032.png)

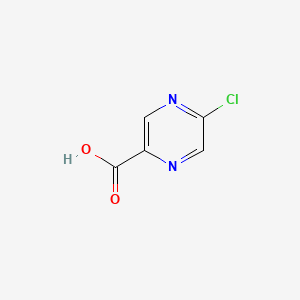
![methyl (2S)-2-[[[(2S,5R)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1206040.png)
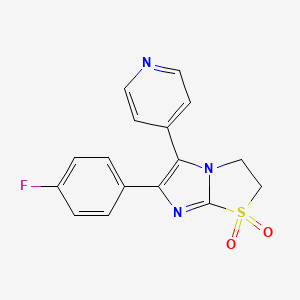
![6-[(3,5-Dimethylphenyl)thio]-5-ethyl-1-[4-(methoxy-carbonyl)butyl]uracil](/img/structure/B1206042.png)
